2-(5-chloro-1H-indol-1-yl)-N-(propan-2-yl)acetamide

Lipophilicity Drug-likeness ADME profiling

2-(5-Chloro-1H-indol-1-yl)-N-(propan-2-yl)acetamide (CAS 1144481-38-8, molecular formula C₁₃H₁₅ClN₂O, molecular weight 250.72 g·mol⁻¹) is a synthetic indole-1-acetamide derivative bearing a chlorine atom at the indole 5-position and an N-isopropyl substituent on the acetamide side chain. The compound has been annotated in vendor databases as an orally active nonpeptide vasopressin V2 receptor agonist, although peer-reviewed quantitative pharmacological data for this specific structure remain sparse in the public domain.

Molecular Formula C13H15ClN2O
Molecular Weight 250.72 g/mol
Cat. No. B4518589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-chloro-1H-indol-1-yl)-N-(propan-2-yl)acetamide
Molecular FormulaC13H15ClN2O
Molecular Weight250.72 g/mol
Structural Identifiers
SMILESCC(C)NC(=O)CN1C=CC2=C1C=CC(=C2)Cl
InChIInChI=1S/C13H15ClN2O/c1-9(2)15-13(17)8-16-6-5-10-7-11(14)3-4-12(10)16/h3-7,9H,8H2,1-2H3,(H,15,17)
InChIKeyBUJFGKKVRNJHNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(5-Chloro-1H-indol-1-yl)-N-(propan-2-yl)acetamide: Physicochemical Profile and Research-Grade Sourcing Context


2-(5-Chloro-1H-indol-1-yl)-N-(propan-2-yl)acetamide (CAS 1144481-38-8, molecular formula C₁₃H₁₅ClN₂O, molecular weight 250.72 g·mol⁻¹) is a synthetic indole-1-acetamide derivative bearing a chlorine atom at the indole 5-position and an N-isopropyl substituent on the acetamide side chain . The compound has been annotated in vendor databases as an orally active nonpeptide vasopressin V2 receptor agonist, although peer-reviewed quantitative pharmacological data for this specific structure remain sparse in the public domain . Its measured physicochemical properties include a density of 1.2±0.1 g·cm⁻³, a predicted boiling point of 457.5±25.0 °C, a flash point of 230.5±23.2 °C, and a calculated LogP of 2.75 . These parameters inform handling, storage, and formulation considerations for procurement and experimental design.

Why N-Isopropyl Indole-1-Acetamides Cannot Be Treated as Interchangeable Procurement Items


The combination of a 5-chloro substituent on the indole ring and an N-isopropyl group on the acetamide nitrogen defines a specific steric and electronic environment that distinguishes this compound from both unsubstituted and differently substituted analogs. Small structural perturbations in the indole-1-acetamide series—such as replacing chlorine with fluorine or bromine at the 5-position, moving the acetamide linkage to the indole 3-position, or changing the N-alkyl group from isopropyl to methyl or benzyl—can profoundly alter lipophilicity (LogP), hydrogen-bonding capacity, metabolic stability, and target-binding profiles [1]. Although head-to-head quantitative pharmacological comparisons are not publicly available for this exact compound, the class-level principle is well established: indole-N-acetamides are known allosteric inhibitors of enzymes such as HCV NS5B polymerase and HDACs, where both the indole substitution pattern and the N-alkyl group critically govern potency and selectivity [1]. Consequently, generic substitution without experimental validation risks compromising assay reproducibility and structure–activity relationship (SAR) continuity.

2-(5-Chloro-1H-indol-1-yl)-N-(propan-2-yl)acetamide Evidence Dimensions for Differentiated Selection


Physicochemical Differentiation: LogP and Aqueous Solubility Profile Relative to Des-Chloro and N-Methyl Analogs

The 5-chloro substituent and N-isopropyl group jointly elevate the calculated LogP to 2.75, which is ~0.5–1.0 LogP units higher than that of the des-chloro parent (1H-indole-1-acetamide, predicted LogP ~1.8–2.0) and the N-methyl analog (predicted LogP ~2.0–2.3) based on consensus in silico models . This increased lipophilicity is anticipated to enhance passive membrane permeability while potentially reducing aqueous solubility, a trade-off that must be factored into formulation buffer selection and cell-based assay design. The measured density (1.2±0.1 g·cm⁻³) and predicted boiling point (457.5±25.0 °C) further differentiate the compound from lighter or more volatile analogs, with implications for storage, handling, and DMSO stock preparation .

Lipophilicity Drug-likeness ADME profiling Formulation science

Structural Differentiation from the SIRT1-IN-2 Isomer: N1-Acetamide vs. C2-Acetamide Regiochemistry

A critical structural distinction exists between 2-(5-chloro-1H-indol-1-yl)-N-(propan-2-yl)acetamide (N1-acetamide regioisomer, CAS 1144481-38-8) and 2-(5-chloro-3-isopropyl-1H-indol-2-yl)acetamide (C2-acetamide regioisomer, CAS 2470969-89-0, also known as SIRT1-IN-2). The latter is a reported SIRT1 inhibitor with an IC₅₀ of 1.6 µM, whereas the N1-acetamide regioisomer places the isopropyl group on the exocyclic amide nitrogen rather than on the indole C3 position . This regioisomeric difference alters the hydrogen-bond donor/acceptor topology and the orientation of the lipophilic isopropyl group, which is expected to produce a distinct target-selectivity profile. No peer-reviewed target-engagement data are currently available for the N1-acetamide regioisomer, underscoring its status as an underexplored chemotype relative to the better-characterized C2-acetamide series .

Regioisomerism Target selectivity Medicinal chemistry SAR

Thermal Stability and Storage Differentiation: Boiling Point and Flash Point Benchmarks

The compound's predicted boiling point of 457.5±25.0 °C and flash point of 230.5±23.2 °C indicate substantial thermal stability under standard laboratory conditions, surpassing many lower-molecular-weight indole derivatives that boil below 350 °C . The relatively high flash point (>200 °C) classifies it as a low-flammability solid at ambient temperature, simplifying shipping and storage requirements compared to more volatile analogs . These values are consistent with the molecular weight of 250.72 g·mol⁻¹ and the presence of intermolecular hydrogen-bonding capacity from the amide group. For procurement, these data support long-term storage at room temperature or -20 °C without special flammable-material precautions beyond standard laboratory practice.

Thermal stability Storage conditions Safety Procurement logistics

Application Scenarios for 2-(5-Chloro-1H-indol-1-yl)-N-(propan-2-yl)acetamide Derived from Available Evidence


Vasopressin V2 Receptor Agonist Tool Compound for GPCR Signaling Studies

Based on vendor annotation as an orally active nonpeptide vasopressin V2 receptor agonist , this compound may serve as a starting point for GPCR pharmacological profiling. The 5-chloro and N-isopropyl substitution pattern differentiates it from known V2 agonists such as OPC-51803 and WAY-151932, offering a distinct chemotype for exploring biased signaling or receptor subtype selectivity. Users should verify V2 agonist activity experimentally in cAMP accumulation assays (e.g., CRE-luciferase reporter in HEK293 cells expressing human V2 receptors) before drawing conclusions, as no peer-reviewed potency data are publicly available .

SAR Exploration of Indole-1-Acetamide Allosteric Inhibitor Scaffolds

The indole-N-acetamide chemotype is a validated scaffold for allosteric inhibition of HCV NS5B polymerase and HDAC enzymes, where substituent identity critically governs potency and selectivity [1]. The 5-chloro-N-isopropyl substitution represents an underexplored combination that may yield novel selectivity profiles. Procurement of this compound enables systematic SAR studies comparing halogen (Cl vs. F, Br, H) and N-alkyl (isopropyl vs. methyl, ethyl, benzyl) effects on target engagement, as the class-level SAR literature establishes that these modifications produce substantial shifts in IC₅₀ values [1]. Researchers should benchmark against published indole-N-acetamide inhibitors (e.g., HCV NS5B lead compounds 7q and 7r with IC₅₀ values of 0.032 µM and 0.017 µM, respectively) to contextualize any newly observed activity [1].

Regioisomeric Selectivity Profiling Against SIRT1 and Related Deacetylases

The N1-acetamide regioisomer (CAS 1144481-38-8) is structurally distinct from the C2-acetamide SIRT1 inhibitor SIRT1-IN-2 (CAS 2470969-89-0, IC₅₀ = 1.6 µM) . Researchers investigating SIRT1 biology should use this compound as a negative-control regioisomer to confirm that observed deacetylase inhibition is regioisomer-specific. Conversely, screening this compound against a panel of HDACs (HDAC1–11) and sirtuins (SIRT1–7) may reveal a novel selectivity fingerprint distinct from that of the C2-acetamide series. Procurement of both regioisomers from reputable vendors with certificates of analysis is recommended to ensure regioisomeric purity and avoid cross-contamination that could confound biological results .

Physicochemical Reference Standard for LogP and Thermal Stability in the Indole-1-Acetamide Series

With a calculated LogP of 2.75, a boiling point of 457.5±25.0 °C, and a flash point of 230.5±23.2 °C , this compound can serve as a physicochemical benchmark for the indole-1-acetamide sub-class. These values are useful for calibrating in silico ADME prediction models, validating chromatographic retention time–LogP correlations, and establishing storage condition guidelines for structurally related compound libraries. Procurement for this purpose requires confirmation of purity (≥95% by HPLC) and provision of a certificate of analysis, as impurities can skew measured physicochemical parameters .

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